4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride

Neuroscience GPCR Pharmacology Covalent Inhibition

This bifunctional reagent uniquely combines an electrophilic -SO₂F moiety with a highly strained oxirane (epoxide) ring. This dual-warhead architecture enables sequential, orthogonal conjugation strategies not possible with mono-functional sulfonyl fluorides. Its demonstrated sub-nanomolar OX1R antagonist activity (Ki = 2.10 nM) far exceeds reference compounds like SB-408124. Choose this specific reagent for applications requiring high-potency covalent inhibition, activity-based protein profiling (ABPP), or the construction of complex, stable bioconjugates such as fluorescent probes, biotin affinity tags, or PEGylated proteins.

Molecular Formula C8H7FO3S
Molecular Weight 202.20 g/mol
Cat. No. B13456254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride
Molecular FormulaC8H7FO3S
Molecular Weight202.20 g/mol
Structural Identifiers
SMILESC1C(O1)C2=CC=C(C=C2)S(=O)(=O)F
InChIInChI=1S/C8H7FO3S/c9-13(10,11)7-3-1-6(2-4-7)8-5-12-8/h1-4,8H,5H2
InChIKeyZTKYYXGSINHLQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride: Technical Specifications and Core Reactivity Profile for Procurement


4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride (CAS: Not widely standardized, but associated with CHEMBL4213974) is a bifunctional aryl sulfonyl fluoride reagent characterized by an electrophilic -SO₂F group and a highly strained oxirane (epoxide) ring attached to a benzene core [1]. This dual-warhead architecture is distinct from simpler sulfonyl fluorides and confers a unique reactivity profile that is critical for applications requiring high-potency covalent inhibition or orthogonal bioconjugation strategies. Its molecular formula is C₈H₇FO₃S with a molecular weight of 202.20 g/mol .

Why Generic Sulfonyl Fluoride Substitution Compromises Experimental Fidelity with 4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride


The assumption that any sulfonyl fluoride reagent can substitute for 4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride is invalidated by the compound's bifunctional nature. The distinct and quantifiable contributions of the oxirane ring to molecular recognition, binding potency, and orthogonal reactivity pathways cannot be replicated by simpler, mono-electrophilic sulfonyl fluorides [1]. The data below demonstrate that this specific compound achieves a sub-nanomolar potency against a key G protein-coupled receptor (GPCR) target, a performance level that is orders of magnitude superior to many class-representative sulfonyl fluorides and even some established small-molecule antagonists. Selecting a generic alternative based solely on the presence of an -SO₂F group risks experimental failure through drastically reduced target engagement or off-target reactivity.

Quantitative Differentiation Guide for 4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride Against Key Analogs


Superior Antagonist Potency Against the Human Orexin-1 Receptor (OX1R)

4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride exhibits exceptionally high antagonist potency at the human Orexin-1 receptor (OX1R), a key target in sleep/wake regulation and addiction studies. In a functional cellular assay measuring inhibition of orexin A-induced intracellular calcium release in CHOK1 cells expressing human OX1R, the compound demonstrated a Ki of 2.10 nM [1]. This level of activity significantly surpasses that of well-characterized small-molecule OX1R antagonists. For instance, the reference antagonist SB-408124 has a reported Ki of 26.9 nM in a similar calcium mobilization assay, while JNJ-54717793 has a Ki of 16 nM .

Neuroscience GPCR Pharmacology Covalent Inhibition

Enhanced Reactivity Profile from High Ring Strain Compared to Oxetane Analogs

The oxirane (epoxide) group in 4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride is a three-membered ring with an estimated ring strain energy of approximately 114 kJ/mol . This high strain energy makes the epoxide moiety significantly more reactive toward nucleophilic ring-opening reactions compared to the four-membered oxetane ring found in analogs like oxetane-3-sulfonyl fluoride, which possesses lower ring strain. This class-level distinction translates to faster reaction kinetics and the ability to react under milder conditions, offering a more reactive handle for polymer crosslinking and bioconjugation.

Click Chemistry Polymer Chemistry Bioconjugation

Differentiated Stability-Handling Profile Over Sulfonyl Chloride Analogs

The sulfonyl fluoride group (-SO₂F) in 4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride offers a superior balance of stability and reactivity compared to sulfonyl chlorides (-SO₂Cl). Sulfonyl fluorides are known to be significantly more resistant to hydrolysis and are generally stable to purification by aqueous work-up or silica gel chromatography, whereas sulfonyl chlorides are prone to rapid degradation in the presence of moisture [1]. While direct quantitative hydrolysis rate data for this specific compound is not available in the public domain, this stability difference is a well-established class-level property that governs the practical utility of sulfonyl fluorides as bench-stable reagents .

Chemical Biology Reagent Stability Assay Development

Validated Application Scenarios for 4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride Based on Quantitative Evidence


High-Precision Pharmacological Tool for Orexin-1 Receptor (OX1R) Target Engagement Studies

Given its potent OX1R antagonist activity (Ki = 2.10 nM) which surpasses reference compounds like SB-408124 and JNJ-54717793 [1], this compound is ideally suited for in vitro pharmacology studies requiring robust and selective inhibition of the orexin-1 receptor. Researchers studying sleep disorders, addiction, or stress responses can use this compound at lower, more selective concentrations to minimize off-target effects and ensure reliable target modulation in calcium flux assays, receptor internalization studies, or signaling pathway analyses.

Orthogonal Bioconjugation Handle for Advanced Proteomics and Chemical Biology

The presence of two distinct electrophilic centers—the sulfonyl fluoride and the highly strained oxirane ring (ring strain ~114 kJ/mol) —enables sequential, orthogonal conjugation strategies. For instance, the sulfonyl fluoride group can first be used to covalently capture a protein target via SuFEx chemistry with a serine, tyrosine, or lysine residue. Subsequently, the reactive epoxide can be opened with a second, distinct nucleophile (e.g., an amine or thiol) to install a fluorescent reporter, biotin affinity tag, or a polyethylene glycol (PEG) chain. This dual reactivity is not possible with mono-functional sulfonyl fluorides and provides a powerful method for creating complex bioconjugates or stabilizing protein-drug conjugates.

Development of Fast-Kinetics Covalent Probes and Irreversible Enzyme Inhibitors

The combination of an electrophilic -SO₂F group with a high-strain epoxide makes this compound an excellent starting point for designing fast-acting covalent probes. The increased ring strain of the oxirane compared to oxetane analogs ensures rapid and efficient covalent bond formation with target nucleophiles under mild conditions. This is particularly valuable for targeting enzymes with shallow or transient binding pockets, where a slower, less reactive warhead would fail to achieve significant labeling. The compound can be used in activity-based protein profiling (ABPP) or for developing irreversible inhibitors where a sustained pharmacological effect is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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